molecular formula C9H11NO2 B162273 L-Phenylalanine-3-13C CAS No. 136056-02-5

L-Phenylalanine-3-13C

Cat. No. B162273
M. Wt: 166.18 g/mol
InChI Key: COLNVLDHVKWLRT-JCNVXSMLSA-N
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Description

L-Phenylalanine-3-13C is the 13C-labeled L-Phenylalanine . It is an essential amino acid isolated from Escherichia coli . Phenylalanine is an aromatic nonpolar amino acid . Degradation of phenylalanine results in the formation of acetoacetate and fumarate .


Synthesis Analysis

The asymmetric carbon corresponding to the 2-position in phenylalanine was introduced by the diastereoselective alkylation of Dellaria’s oxazinone with [α-13C]benzyl bromides . Biosynthesis of L-phenylalanine from aromatic precursor benzaldehyde was performed by using two modules LtaE P.p-A8H B.t-RidA and PheDH- FDH V120S in one host cell .


Molecular Structure Analysis

The molecular formula of L-Phenylalanine-3-13C is C9H11NO2 . The molecular weight is 166.18 g/mol . The InChI is InChI=1S/C9H11NO2/c10-8 (9 (11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2, (H,11,12)/t8-/m0/s1/i6+1 .


Chemical Reactions Analysis

The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .


Physical And Chemical Properties Analysis

The solubility behavior and the solute–solvent interaction of L-Phenylalanine in each selected monosolvent were explored by the empirical solvents’ polarity parameter (ET (30)), hydrogen bonding, cohesive energy density, molecular structure, viscosity, and Hansen solubility parameters (HSPs) .

Scientific Research Applications

Metabolic Studies

L-Phenylalanine-3-13C is utilized in metabolic studies to analyze amino acid metabolism. For instance, in a study by Bross et al. (1998), a protocol involving the oral infusion of L-[1-13C]phenylalanine was developed to determine amino acid kinetics in humans. This method achieved isotopic plateau in CO2, plasma, and urine, facilitating the calculation of flux and oxidation rates of phenylalanine (Bross, Ball, & Pencharz, 1998).

Breath Test for Schizophrenia

In a unique application, Teraishi et al. (2012) used L-[1-13C]phenylalanine in a breath test (13C-PBT) to detect altered phenylalanine kinetics in schizophrenia patients. This innovative approach suggested that 13C-PBT could be a novel laboratory test to identify changes in phenylalanine metabolism in chronic schizophrenia patients (Teraishi et al., 2012).

Enzymatic Synthesis Research

Jemielity et al. (1998) demonstrated the use of L-phenylalanine-3-13C in enzymatic synthesis. They achieved the labeled L-phenylalanine using a combined chemical and enzymatic method, providing insights into enzymatic reaction mechanisms and efficiencies (Jemielity, Kańska, & Kański, 1998).

Nutritional Studies

In nutrition, the isotopic labeling of L-phenylalanine-3-13C is used to understand the protein metabolism in specific populations. For example, Huang et al. (2014) utilized L-[1-13C]phenylalanine in their study to determine the tryptophan requirement of term infants in their first month of life (Huang et al., 2014).

Liver Function Assessment

L-Phenylalanine-3-13C has also been used in evaluating liver function. Yan et al. (2006) employed L-[1-13C]phenylalanine in a breath test to determine the hepatocyte functional capacity in a study involving rats with liver injury. This approach provided a quantitative method for assessing liver function (Yan, Sun, Lin, Jiang, & Sun, 2006).

Future Directions

Systematical bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .

properties

IUPAC Name

(2S)-2-amino-3-phenyl(313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-JCNVXSMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514736
Record name L-(beta-~13~C)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine-3-13C

CAS RN

136056-02-5
Record name L-(beta-~13~C)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K TERADA, K SUWA, S TAKEYAMA… - Biological and …, 1996 - jstage.jst.go.jp
Studies on the biosynthetic pathway of acetylenic compounds, 4-[5-(4-methoxyphenoxy)-3-penten-1-ynyl] phenol and its related compounds, in cultured cells of Asparagus officinalis L.(…
Number of citations: 14 www.jstage.jst.go.jp
WM Moe, SJ Reynolds, MA Griffin… - … science & technology, 2018 - ACS Publications
In situ bioremediation practices that include subsurface addition of fermentable electron donors to stimulate reductive dechlorination by anaerobic bacteria have become widely …
Number of citations: 9 pubs.acs.org
B Wackler, P Schneider, JM Jacobs, J Pauly, C Allen… - Chemistry & biology, 2011 - cell.com
Ralstonia solanacearum is a destructive crop plant pathogen and produces ralfuranone, ie, a monophenyl-substituted furanone. Extensive feeding experiments with 13 C-labeled L-…
Number of citations: 46 www.cell.com
MC Mikes - 2020 - search.proquest.com
In an effort to better understand the role that various microbes may play in toluene production, bacteria from a toluene-producing enrichment culture derived from contaminated …
Number of citations: 3 search.proquest.com
HS Atreya - Stable Isotopes for Biomolecular NMR - chemie-brunschwig.ch
The cells will generally utilize the supplemented amino acids for protein synthesis prior to undergoing the de novo synthesis of the target amino acids. Please see page 28 for a …
Number of citations: 3 www.chemie-brunschwig.ch

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